molecular formula C32H20Cl2O2 B8234064 (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol

(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol

Cat. No.: B8234064
M. Wt: 507.4 g/mol
InChI Key: QKVNDUQKTMJTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings and two chlorophenyl groups

Preparation Methods

The synthesis of (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol typically involves several steps, including the formation of the naphthalene backbone and the introduction of the chlorophenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as sodium tert-butoxide, and a solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can undergo various chemical reactions, including:

Scientific Research Applications

(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity

Mechanism of Action

The mechanism by which (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are facilitated by the compound’s ability to form stable complexes with its targets, often involving hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can be compared to other similar compounds, such as:

The uniqueness of (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol lies in its complex structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h1-18,35-36H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVNDUQKTMJTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O)O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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